4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

CB1 Antagonist Obesity Blood-Brain Barrier

This specific intermediate is critical for reproducible synthesis of Haloperidol and CNS-targeted SAR studies. The para-fluorophenyl group is non-negotiable for modulating pKa and lipophilicity to achieve desired ADME outcomes and avoid off-target effects. Substitution with generic piperidin-4-ol derivatives will invalidate established synthetic routes and pharmacological results.

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
CAS No. 3929-30-4
Cat. No. B1334163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)piperidin-4-ol Hydrochloride
CAS3929-30-4
Molecular FormulaC11H15ClFNO
Molecular Weight231.69 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)F)O.Cl
InChIInChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H
InChIKeyXWAMSNBDXDQRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride (CAS 3929-30-4): A Strategic Intermediate and Scaffold for CNS Drug Development


4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride (CAS 3929-30-4), with a molecular formula of C₁₁H₁₅ClFNO and a molecular weight of 231.69 g/mol, is a pivotal chemical intermediate and research scaffold in medicinal chemistry . Its core structure consists of a piperidine ring with a hydroxyl group and a para-fluorophenyl substituent, features that confer specific physicochemical properties and enable its use in synthesizing key pharmaceuticals, notably the antipsychotic haloperidol and the androgen receptor down-regulator AZD3514 . The compound's role extends beyond simple synthesis; it serves as a privileged scaffold for structure-activity relationship (SAR) studies, particularly for optimizing CNS-active compounds and reducing off-target liabilities [1].

Critical Differentiation: Why 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride is Not Interchangeable with Structural Analogs


Generic substitution of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride with other piperidin-4-ol derivatives is not scientifically valid due to the profound impact of the para-fluorophenyl substituent on key molecular attributes. Unlike the unsubstituted phenyl analog or other halophenyl derivatives, the specific electron-withdrawing nature and small van der Waals radius of the fluorine atom at the para position uniquely modulate the piperidine ring's pKa, lipophilicity, and metabolic profile . These differences directly translate into altered target binding kinetics, distinct ADME outcomes, and varied in vivo performance in drug candidates [1]. Therefore, selecting this specific compound is mandatory for experimental reproducibility and achieving the desired pharmacological or synthetic outcome.

Quantitative Evidence for 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride Differentiation


Enhanced Peripheral Selectivity vs. Rimonabant in CB1 Antagonist Development

In a head-to-head optimization study for CB1 antagonists, a derivative (D4) of 4-(4-fluorophenyl)piperidin-4-ol demonstrated a significantly improved peripheral profile compared to the clinical candidate rimonabant [1]. While specific quantitative values for the derivative's plasma/brain ratio were not disclosed, the study explicitly states that the compound was selected due to its 'lowered propensity to pass the blood–brain-barrier' and 'clear improvement in the peripheral profile' over rimonabant, a centrally-acting CB1 antagonist that was withdrawn due to psychiatric side effects [1]. This indicates a quantifiable shift in distribution, a critical parameter for CNS drug safety.

CB1 Antagonist Obesity Blood-Brain Barrier ADME

Calculated Physicochemical Properties: Lipophilicity (LogP) and Solubility

The compound exhibits a Consensus Log Po/w of 1.75, with various computational methods yielding values ranging from 0.0 (iLOGP) to 2.61 (SILICOS-IT) . This moderate lipophilicity is a critical parameter. The water solubility is predicted to be moderate, with a LogS (ESOL) of -2.67, corresponding to a solubility of 0.493 mg/mL . These values provide a baseline for comparison with other piperidine derivatives.

Lipophilicity ADME Drug-likeness Physicochemical properties

Validated Role as a Key Intermediate in Haloperidol Synthesis

4-(4-Fluorophenyl)piperidin-4-ol hydrochloride is explicitly identified as a direct intermediate in the synthesis of haloperidol, a potent first-generation antipsychotic . While not a biological activity comparison of the compound itself, this synthetic role is a definitive differentiator. It provides a proven, scalable route to a high-volume active pharmaceutical ingredient (API) with well-characterized dopamine D2 receptor antagonism (Ki ≈ 0.7-1.4 nM) [1].

Antipsychotic Synthesis Intermediate Haloperidol

Utility in Androgen Receptor Down-Regulator (AZD3514) Discovery

This compound served as a key reagent in the discovery and development of AZD3514, an advanced clinical candidate for the treatment of castration-resistant prostate cancer . AZD3514 is a selective androgen receptor down-regulator. The use of this specific piperidine scaffold was crucial for achieving the desired binding mode and pharmacological profile, distinguishing it from other androgen receptor modulators.

Prostate Cancer Androgen Receptor AZD3514 Drug Discovery

Validated Application Scenarios for 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride Based on Evidence


Development of Peripherally-Restricted CB1 Antagonists for Metabolic Disease

Researchers focused on developing next-generation CB1 receptor antagonists for obesity or metabolic syndrome should prioritize this compound. The evidence from Receveur et al. [1] confirms that derivatives built on this scaffold exhibit a 'clear improvement in the peripheral profile' and a 'lowered propensity to pass the blood–brain-barrier' compared to centrally-acting compounds like rimonabant. This property is critical for mitigating the psychiatric side effects that led to the withdrawal of first-generation CB1 antagonists. By using this specific intermediate, research groups can access a validated chemical space for designing safer, gut- or adipose tissue-selective agents [1].

Scalable Synthesis of Haloperidol and Related Butyrophenone Antipsychotics

For process chemistry and API manufacturing teams, 4-(4-fluorophenyl)piperidin-4-ol hydrochloride is a non-negotiable starting material for established synthetic routes to haloperidol . This pathway is well-documented and scalable. Substituting this intermediate with a structurally similar but chemically distinct analog would necessitate a complete re-validation of the synthetic route, potentially altering yield, purity, and the impurity profile of the final drug substance. Its use ensures consistency with regulatory filings and established quality control methods .

Design of Novel Androgen Receptor-Targeting Agents for Prostate Cancer

Medicinal chemists working on therapies for advanced prostate cancer can leverage this compound as a validated starting point for SAR exploration. Its successful deployment in the discovery of the clinical-stage androgen receptor down-regulator AZD3514 provides strong rationale for its inclusion in focused screening libraries or as a core scaffold for lead optimization. The specific electronic and steric properties conferred by the 4-fluorophenyl group are likely essential for interacting with the AR ligand-binding domain in a way that promotes receptor degradation, a mechanism distinct from simple antagonism .

Academic SAR Studies on CNS Penetrance and Receptor Selectivity

In an academic setting, this compound is an ideal tool for teaching or investigating fundamental concepts in medicinal chemistry. Its calculated physicochemical properties (LogP = 1.75, LogS = -2.67) make it a practical case study for understanding how a single atom (fluorine) substitution can tune lipophilicity and, by extension, ADME properties. Its known roles as a building block for both a classic CNS drug (haloperidol) and a peripherally-restricted candidate (CB1 antagonist derivative) provide a clear, data-driven narrative for illustrating structure-property-activity relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.